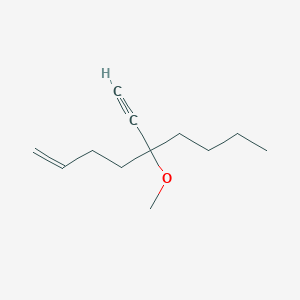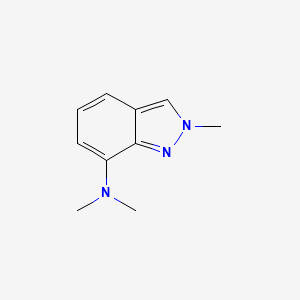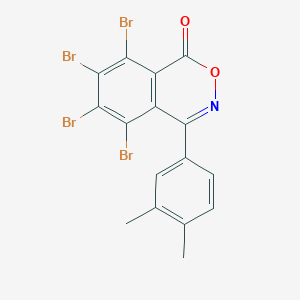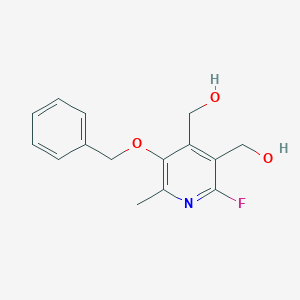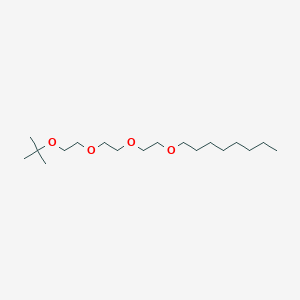![molecular formula C19H24N6O5 B14197835 L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine CAS No. 920281-92-1](/img/structure/B14197835.png)
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is a synthetic peptide compound It is characterized by the presence of histidine, alanine, and glycine residues, along with a benzoyl group attached to the histidine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The benzoyl group is introduced through a specific reaction with benzoyl chloride under basic conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of protective groups and coupling reagents is optimized to ensure high yield and purity. The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Histidine derivatives.
Reduction: Benzylated peptides.
Substitution: Alkylated or acylated peptides.
Scientific Research Applications
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in enzyme-substrate interactions.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of novel biomaterials and nanomaterials.
Mechanism of Action
The mechanism of action of L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine involves its interaction with specific molecular targets. The histidine residue can bind to metal ions, facilitating catalytic reactions. The benzoyl group can interact with hydrophobic pockets in proteins, influencing their activity. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
N-Hippuryl-His-Leu: Another peptide with a benzoyl group, used as a substrate for angiotensin-converting enzyme.
Benzoyl-Gly-His-Leu: Similar structure, used in peptide synthesis studies.
Hippuryl-L-Histidyl-L-Leucine: Shares the histidine and benzoyl moieties, used in biochemical research.
Uniqueness
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is unique due to the specific positioning of the benzoyl group and the combination of amino acids. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
920281-92-1 |
|---|---|
Molecular Formula |
C19H24N6O5 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-[4-(aminomethyl)benzoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H24N6O5/c1-11(17(28)23-9-16(26)27)25(18(29)13-4-2-12(7-20)3-5-13)19(30)15(21)6-14-8-22-10-24-14/h2-5,8,10-11,15H,6-7,9,20-21H2,1H3,(H,22,24)(H,23,28)(H,26,27)/t11-,15-/m0/s1 |
InChI Key |
NNDFMOZIMBALJK-NHYWBVRUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)N(C(=O)C1=CC=C(C=C1)CN)C(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N(C(=O)C1=CC=C(C=C1)CN)C(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


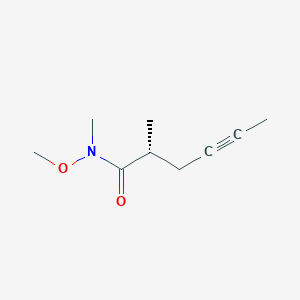
![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
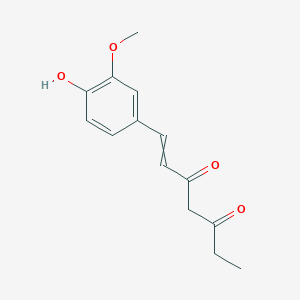
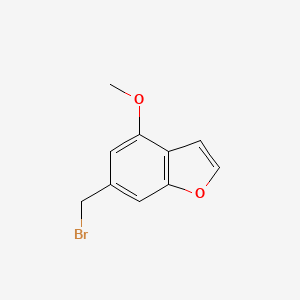
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
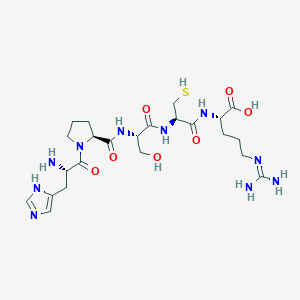
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
